Bismuth nitrate pentahydrate

Description

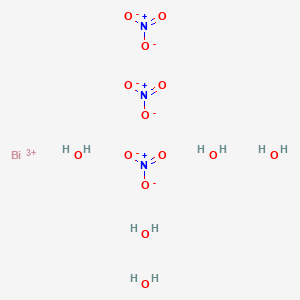

Structure

2D Structure

Properties

CAS No. |

10035-06-0 |

|---|---|

Molecular Formula |

BiH3NO4 |

Molecular Weight |

290.009 g/mol |

IUPAC Name |

bismuth;trinitrate;pentahydrate |

InChI |

InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

KGBVMWCTHTTWQW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Bi] |

Other CAS No. |

10035-06-0 |

Pictograms |

Oxidizer; Irritant |

Synonyms |

Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |

Origin of Product |

United States |

Synthetic Methodologies Employing Bismuth Iii Nitrate Pentahydrate As a Precursor

Aqueous Hydrolysis for Bismuth Oxido Nitrates

The controlled hydrolysis of bismuth(III) nitrate (B79036) pentahydrate in aqueous solutions can yield a variety of bismuth oxido nitrates. The composition and crystal structure of the resulting products are highly dependent on the reaction conditions, such as pH and temperature. For instance, the hydrolysis of Bi(NO₃)₃ in an aqueous solution has been shown to produce novel hexanuclear bismuth oxido nitrate compounds. nih.gov

Specifically, the hydrolysis can lead to the formation of compounds such as Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. nih.gov These compounds exhibit distinct crystalline structures. Further variations in the hydrolysis conditions, including crystallization from solvents like DMSO, can result in even larger, more complex polynuclear bismuth oxido clusters, such as those with a [Bi₃₈O₄₅]²⁴⁺ core. nih.govresearchgate.net The formation of these clusters is a testament to the intricate condensation reactions that occur during the hydrolysis of bismuth nitrate. researchgate.net

The synthesis of basic bismuth nitrates like Bi₆O₅(OH)₃₅·3H₂O can be achieved through the hydrolysis of bismuth(III) nitrate solutions using sodium hydroxide (B78521) or through homogeneous hydrolysis with dilute urea (B33335) solutions. researchgate.net These basic nitrates are important intermediates in the production of other bismuth compounds. sibran.ru

Hydrolysis Solvothermal Synthesis of Bismuth Oxide Nanoparticles

The solvothermal method, which involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, is a versatile technique for synthesizing nanomaterials. When combined with the hydrolysis of bismuth(III) nitrate pentahydrate, it provides a powerful route to produce bismuth oxide (Bi₂O₃) nanoparticles with controlled characteristics.

In a typical hydrolysis solvothermal process, bismuth(III) nitrate pentahydrate is dissolved in a solvent, often a polyol like ethylene (B1197577) glycol, which can also act as a reducing agent. researchgate.net The solution is then heated in an autoclave, where the hydrolysis and subsequent dehydration and crystallization occur. tuiasi.roeemj.eu This method allows for the synthesis of Bi₂O₃ nanoparticles without the need for additional precipitants or catalysts. tuiasi.ro

The properties of the resulting Bi₂O₃ nanoparticles, such as phase structure, particle size, and morphology, are significantly influenced by the reaction parameters. These parameters include the reaction temperature, duration, and the initial concentration of the bismuth nitrate solution. tuiasi.roeemj.eu For example, studies have shown that increasing the calcination temperature can lead to a phase transformation from tetragonal β-Bi₂O₃ to monoclinic α-Bi₂O₃, accompanied by an increase in particle size and agglomeration. atlantis-press.com The initial concentration of bismuth nitrate has also been observed to affect the crystallite size of the Bi₂O₃ nanoparticles. tuiasi.ro

| Parameter | Effect on Bi₂O₃ Nanoparticles |

| Reaction Temperature | Influences phase composition and crystallite size. tuiasi.roatlantis-press.com |

| Reaction Duration | Plays a role in the formation of the nanoparticles. tuiasi.roeemj.eu |

| Initial Bismuth Nitrate Concentration | Affects the crystallite size; higher concentrations can lead to smaller crystallites. tuiasi.ro |

| Calcination Temperature | Can induce phase transformations (e.g., tetragonal to monoclinic) and increase particle size and agglomeration. atlantis-press.com |

This method has been successfully used to produce Bi₂O₃ nanoparticles with diameters in the range of 50-100 nm. atlantis-press.com The ability to control the synthesis conditions makes the hydrolysis solvothermal route a valuable tool for tailoring the properties of bismuth oxide nanoparticles for various applications.

Solution Combustion Synthesis Methods

Solution combustion synthesis (SCS) is a versatile and rapid technique for producing a wide range of nanomaterials, including bismuth oxide. This method involves a self-sustaining exothermic reaction between an oxidizer (metal nitrate) and a fuel (e.g., urea, hydrazine) in an aqueous solution. Bismuth(III) nitrate pentahydrate serves as the bismuth precursor and also as the oxidizer in this process.

Fuel-Oxidant Ratio Effects on Bismuth Oxide Characteristics

The ratio of the fuel to the oxidant is a critical parameter in solution combustion synthesis, as it significantly influences the combustion process and, consequently, the properties of the final product. The stoichiometry of the redox reaction between the bismuth nitrate and the fuel determines the amount of gaseous products evolved, the flame temperature, and the combustion duration. These factors, in turn, affect the crystallinity, particle size, and morphology of the synthesized bismuth oxide.

An optimal fuel-to-oxidant ratio can lead to a more efficient combustion process, resulting in finer, more homogeneous, and highly crystalline nanoparticles. Deviations from the optimal ratio can lead to incomplete combustion or an overly violent reaction, both of which can negatively impact the quality of the product.

Impact of Different Fuels (e.g., Urea, Hydrazine) on Product Attributes

The choice of fuel in solution combustion synthesis plays a pivotal role in determining the characteristics of the resulting bismuth oxide nanoparticles. Different fuels have varying decomposition temperatures, generate different gaseous products, and possess different complexing abilities with the metal cations in the precursor solution.

Urea (CO(NH₂)₂) : Urea is a commonly used fuel due to its low cost and the large volume of gases it produces upon combustion (CO₂, N₂, H₂O). This gas evolution helps in dissipating heat and preventing the agglomeration of particles, leading to the formation of fine powders with a high surface area.

Hydrazine (B178648) (N₂H₄) : Hydrazine is another effective fuel that can influence the morphology and phase of the final product. The nature of the combustion reaction with hydrazine can lead to different crystalline structures and particle sizes compared to when urea is used.

The interaction between the fuel and the bismuth cation can also influence the nucleation and growth of the bismuth oxide crystals, thereby affecting the final product's attributes.

Preparation of Silver Bismuth Tungstate (B81510) Nanoparticles

Solution combustion synthesis can also be extended to produce multi-component oxide nanoparticles. For the preparation of silver bismuth tungstate (AgBiW₂O₈) nanoparticles, bismuth(III) nitrate pentahydrate is used as the bismuth source. In this synthesis, a solution containing stoichiometric amounts of bismuth nitrate, a silver salt (e.g., silver nitrate), and a tungsten source (e.g., ammonium (B1175870) tungstate) is prepared. A suitable fuel, such as urea or glycine (B1666218), is added to this solution.

Green Synthesis Approaches

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. This approach utilizes natural resources like plant extracts, which contain biomolecules that act as reducing and capping agents, thereby avoiding the need for toxic chemicals.

Microwave irradiation has been integrated into green synthesis protocols to accelerate reaction times and improve the homogeneity of the resulting nanoparticles. ijpsat.orgijsrst.comresearchgate.net This method offers rapid and uniform heating, which directly influences the nucleation and growth of nanoparticles. ijpsat.orgijsrst.com

In a typical synthesis, bismuth(III) nitrate pentahydrate is mixed with a plant extract and the pH is adjusted, often with sodium hydroxide. ijpsat.orgijsrst.com The mixture is then subjected to microwave irradiation for a short duration. ijpsat.orgijsrst.com For instance, the synthesis of bismuth nanoparticles using Citrus limon (lemon) extract involved mixing bismuth nitrate pentahydrate with the extract and sodium hydroxide, followed by microwave heating at 450W for 5 minutes. ijsrst.comresearchgate.net This process resulted in the formation of spherical bismuth nanoparticles with an average size of 35.56 nm. ijsrst.comresearchgate.net The color change of the solution, typically from orange or yellowish-brown to black or dark brown, indicates the formation of bismuth nanoparticles. ijsrst.comacs.org

Similarly, Citrus aurantifolia (lime) extract has been successfully used as a bioreductor. ijpsat.orgresearchgate.net In one study, a 1 mM solution of this compound was mixed with C. aurantifolia extract, the pH was adjusted to 12 with NaOH, and the solution was irradiated with microwaves at 2450 MHz and 450 W for 5 minutes. ijpsat.org This resulted in bismuth nanoparticles with an average size of 4.66 nm. ijpsat.orgresearchgate.net The use of microwave irradiation in this green synthesis approach not only speeds up the reaction but also leads to the formation of more stable nanoparticles. ijpsat.orgresearchgate.net

The table below summarizes the findings from microwave-assisted green synthesis of bismuth nanoparticles using different plant extracts.

| Plant Extract | Precursor | Microwave Power | Time | Resulting Nanoparticle Size | Reference |

| Citrus limon | Bi(NO₃)₃·5H₂O | 450 W | 5 min | 35.56 nm (average) | ijsrst.comresearchgate.net |

| Citrus aurantifolia | Bi(NO₃)₃·5H₂O | 450 W | 5 min | 4.66 nm (average) | ijpsat.orgresearchgate.net |

The bio-synthesis of bismuth oxide nanoparticles (Bi₂O₃ NPs) also leverages plant extracts as effective reducing and stabilizing agents. This method is considered simple, cost-effective, and environmentally friendly. chemmethod.comchemmethod.com

One study demonstrated the successful synthesis of Bi₂O₃ NPs using an aqueous extract of Beta vulgaris (beetroot). chemmethod.comchemmethod.com In this process, bismuth(III) nitrate pentahydrate was used as the bismuth salt precursor. The resulting Bi₂O₃ NPs exhibited a rhombohedral phase with an average crystal size of 34.896 nm. chemmethod.comresearchgate.net The formation of the Bi₂O₃ band was confirmed through FT-IR spectroscopy. chemmethod.com

Researchers have also utilized other plant extracts for the green synthesis of Bi₂O₃ NPs. For example, extracts from Coldenia procumbens, Citrus limon, and Murraya koenigii have been employed to synthesize bismuth oxide nanostructures. acs.org The phytochemicals present in these plant extracts, such as flavonoids, tannins, and amino acids, are water-soluble and contribute to the stability of the nanoparticles. acs.org

The following table details the characteristics of bismuth oxide nanoparticles synthesized using Beta vulgaris extract.

| Precursor | Plant Extract | Nanoparticle Phase | Average Crystal Size | Reference |

| Bi(NO₃)₃·5H₂O | Beta vulgaris | Rhombohedral | 34.896 nm | chemmethod.comresearchgate.net |

Electrochemical and Electrodeposition Synthesis

Electrochemical methods provide a novel and controlled approach for the synthesis of bismuth-based materials. These techniques involve the deposition of a material onto an electrode from a solution containing the precursor, followed by potential thermal treatment.

A method for synthesizing basic bismuth nitrate, specifically Bi₆O₅(OH)₃₅·2H₂O, involves galvanostatic electrodeposition from an acidic solution of bismuth(III) nitrate pentahydrate. gre.ac.uk The process is typically carried out in a two-electrode cell, with a titanium sheet as the working electrode (cathode) and a stainless-steel sheet as the counter electrode (anode). gre.ac.ukmdpi.com

In one reported synthesis, a 0.1 mol dm⁻³ solution of Bi(NO₃)₃ in 1.0 mol dm⁻³ HNO₃ was used. gre.ac.uk The electrodeposition was conducted at a current density of 150.0 mA cm⁻² for 5.0 minutes at room temperature. gre.ac.uk Following deposition, the material on the titanium sheet was dried and then thermally treated at 200 °C for 90 minutes to yield the final powdered basic bismuth nitrate. gre.ac.uk This electrochemical method has also been adapted using ethanol (B145695) as the solvent, which can influence the properties of the resulting material. researchgate.net

The characteristics of the electrodeposited material are significantly influenced by various electrochemical parameters, including current density and the temperature of subsequent thermal treatment. mdpi.comdntb.gov.ua The morphology, chemical composition, and crystal structure of the resulting basic bismuth nitrates can be tailored by adjusting these parameters. mdpi.comdntb.gov.ua

For instance, studies have shown that as the electrodeposition current density increases, the weight percentage of bismuth in the material decreases, while the percentages of oxygen and nitrogen increase. mdpi.com This is attributed to a higher degree of oxidation of metallic bismuth to form the basic nitrate at higher current densities. mdpi.com The electrodeposition time is often proportionally reduced with increasing current density to maintain a consistent amount of deposited material according to Faraday's law. mdpi.com

The temperature of the thermal treatment step also plays a crucial role. mdpi.com Increasing the thermal treatment temperature can lead to further oxidation and changes in the material's composition, such as the formation of Bi₂O₃. mdpi.com The choice of cathode material, however, has been found to not significantly affect the properties of the synthesized sorbent. mdpi.com

The following table illustrates the effect of electrodeposition current density on the elemental composition of basic bismuth nitrates.

| Current Density (mA cm⁻²) | Bi (wt%) | O (wt%) | N (wt%) | Reference |

| 50 | 79.34 | 16.82 | 3.84 | mdpi.com |

| 100 | 78.56 | 17.48 | 3.96 | mdpi.com |

| 200 | 77.91 | 18.01 | 4.08 | mdpi.com |

Sol-Gel Synthesis Techniques

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Bismuth(III) nitrate pentahydrate is a commonly used precursor in this process. ugm.ac.id

In a typical sol-gel synthesis of bismuth oxide (Bi₂O₃), this compound is dissolved in a nitric acid solution and mixed with a complexing agent like citric acid. ugm.ac.id Polyethylene glycol (PEG) may also be added as a dispersing agent to prevent agglomeration. ugm.ac.id The solution is heated and stirred to form a gel, which is then dried and calcined at specific temperatures to obtain the final oxide product. ugm.ac.id The molar ratio of bismuth nitrate to citric acid and the calcination temperature are critical parameters that affect the physicochemical characteristics and photocatalytic activity of the synthesized bismuth oxide. ugm.ac.id

The sol-gel method has also been employed to synthesize other complex materials. For example, bismuth sodium-potassium titanate (BNKT) has been synthesized using this compound, along with sodium acetate (B1210297) and potassium acetate, dissolved in acetic acid. nih.gov Similarly, bismuth ferrite (B1171679) (BiFeO₃) nanostructures have been prepared via a sol-gel route using this compound and iron nitrate nonahydrate as precursors in a solvent mixture of ethylene glycol and acetic acid. researchgate.net This technique has also been used to create bismuth silicate (B1173343) (BSO) thin films and bismuth selenide (B1212193) (Bi₂Se₃) nanoparticles, demonstrating its broad applicability. scielo.org.cochalcogen.ro

The table below outlines the precursors and solvents used in the sol-gel synthesis of various bismuth-containing materials.

| Target Material | Bismuth Precursor | Other Precursors | Solvents/Agents | Reference |

| Bismuth Oxide (Bi₂O₃) | Bi(NO₃)₃·5H₂O | Citric Acid | Nitric Acid, Polyethylene Glycol | ugm.ac.id |

| Bismuth Sodium-Potassium Titanate (BNKT) | Bi(NO₃)₃·5H₂O | Sodium Acetate, Potassium Acetate, Titanium Butoxide | Acetic Acid, 2-Methoxyethanol | nih.gov |

| Bismuth Ferrite (BiFeO₃) | Bi(NO₃)₃·5H₂O | Iron Nitrate Nonahydrate | Ethylene Glycol, Acetic Acid | researchgate.net |

| Bismuth Silicate (BSO) | Bi(NO₃)₃·5H₂O | Tetraethyl Orthosilicate | Acetic Acid, 2-Ethoxyethanol, Ethanolamine | scielo.org.co |

| Bismuth Selenide (Bi₂Se₃) | Bi(NO₃)₃·5H₂O | Elemental Selenium | Dimethylformamide, Ethanol | chalcogen.ro |

Preparation of Bismuth Ferrite Nanoparticles

Bismuth ferrite (BiFeO₃), a multiferroic material, is frequently synthesized using bismuth(III) nitrate pentahydrate as the bismuth source. Various wet chemical methods are employed to achieve nanoscale particles with desirable properties.

One common approach is the sol-gel method . In a typical synthesis, bismuth(III) nitrate pentahydrate and iron(III) nitrate nonahydrate are mixed in a 1:1 molar ratio and dissolved in a solvent like 2-methoxy ethanol. maas.edu.mm A chelating agent, such as citric acid, is then added to form a stable sol, which upon heating, transforms into a gel. maas.edu.mmresearchgate.net This gel is subsequently calcined at elevated temperatures (e.g., 450-750 °C) to yield crystalline bismuth ferrite nanoparticles. maas.edu.mm The use of a glycine-based sol-gel auto-combustion method has also been reported, where glycine acts as a fuel, leading to a fluffy powder product after a self-sustaining combustion reaction. mdpi.com

Another prevalent technique is co-precipitation . This method involves dissolving bismuth(III) nitrate pentahydrate and an iron salt, typically iron(III) nitrate nonahydrate, in an aqueous medium. oatext.com The molar ratio of Bi/Fe is a critical parameter that can be adjusted to control the final product's properties. oatext.com An acid, such as hydrochloric or nitric acid, is often added to ensure the complete dissolution of the precursors. oatext.com A precipitating agent, like a sodium hydroxide solution, is then introduced to induce the formation of a precipitate, which is subsequently annealed to obtain the desired bismuth ferrite nanoparticles. oatext.com

Hydrothermal synthesis is another effective method. mdpi.com In this process, an aqueous solution of bismuth(III) nitrate pentahydrate and iron nitrate is subjected to high temperatures and pressures in an autoclave. mdpi.com The reaction conditions, including temperature, time, and the ratio of precursors, can be systematically varied to control the morphology and phase purity of the resulting bismuth ferrite, which can even form hollow spheres. mdpi.com

The table below summarizes key parameters in different synthetic routes for bismuth ferrite nanoparticles using bismuth(III) nitrate pentahydrate.

| Synthetic Method | Iron Source | Solvent/Medium | Key Reagents/Conditions | Outcome | Reference |

| Sol-Gel | Iron(III) nitrate nonahydrate | 2-methoxy ethanol | Citric acid, Acetic acid, Calcination (450-750 °C) | Bismuth ferrite nanoparticles | maas.edu.mm |

| Co-precipitation | Iron(III) nitrate nonahydrate | Distilled water | HCl or HNO₃, NaOH | Bismuth ferrite nanoparticles with controlled Bi/Fe ratio | oatext.com |

| Glycine-based Sol-Gel | Iron(III) nitrate nonahydrate | Deionized water | Glycine, HNO₃, Self-combustion, Annealing (550 °C) | Nanoscale bismuth ferrite particles | mdpi.com |

| Hydrothermal | Iron(III) nitrate nonahydrate | Water | Citric acid, High temperature and pressure | Bismuth ferrite hollow spheres | mdpi.com |

Utilization in Oxide and Oxyhalide Synthesis

Precursor for Bismuth Oxychloride Photocatalysts

Bismuth(III) nitrate pentahydrate is a standard starting material for the synthesis of bismuth oxychloride (BiOCl) photocatalysts. A straightforward and widely used method is chemical precipitation . In a typical procedure, a 0.1M solution of bismuth(III) nitrate pentahydrate is prepared in double-distilled water. orientjchem.orgorientjchem.org A source of chloride ions, such as potassium chloride dissolved in water, is then added to the bismuth nitrate solution with continuous stirring. orientjchem.orgorientjchem.org This leads to the precipitation of bismuth oxychloride. The properties of the resulting photocatalyst can be further modified by introducing dopants, like aluminum fluoride, into the precursor solution. orientjchem.orgorientjchem.org The experimental results have demonstrated that the synthesized BiOCl photocatalysts are effective in the degradation of textile dyes like Acid Green 1 under sunlight. orientjchem.orgorientjchem.org

Synthesis of Pyrochlore (B1171951) Bismuth Titanate

For the synthesis of pyrochlore bismuth titanate (Bi₂Ti₂O₇), bismuth(III) nitrate pentahydrate serves as the bismuth precursor in methods like co-precipitation . ung.sirsc.org In this process, bismuth(III) nitrate pentahydrate is dissolved in a solvent such as glacial acetic acid. rsc.org A titanium source, for instance, titanium isopropoxide, is then added to the solution. ung.sirsc.org The stoichiometry of the final product can be controlled by adjusting the initial Ti/Bi molar ratio. rsc.org A base, like ammonium hydroxide, is subsequently added to precipitate the titanate precursor, which is then dried and calcined at high temperatures (e.g., 550 °C) to form the pyrochlore phase. rsc.org It has been noted that an excess of the titanium precursor may be required to obtain a pure Bi₂Ti₂O₇ phase. ung.si

Role in Bismuth Oxide Crystallite Formation

Bismuth(III) nitrate pentahydrate is fundamental to the formation of various crystalline phases of bismuth oxide (Bi₂O₃). When dissolved in water, it hydrolyzes to form bismuth (III) dihydroxonitrate and nitric acid, which is a key step leading to the eventual formation of Bi(OH)₃. taylorandfrancis.com This hydroxide is a crucial intermediate for the growth of Bi₂O₃ crystallites. taylorandfrancis.com

Different synthesis methods utilizing bismuth(III) nitrate pentahydrate can yield distinct Bi₂O₃ polymorphs and morphologies. For instance, a hydrolysis solvothermal route using a solution of bismuth(III) nitrate pentahydrate in ethylene glycol at temperatures between 120-150°C produces cubic phase Bi₂O₃ nanoparticles. tuiasi.roresearchgate.net The reaction temperature, duration, and initial concentration of the bismuth nitrate solution are critical parameters that influence the crystallite size of the final product. tuiasi.roresearchgate.net

A chemical reduction method in methanol, with cetyltrimethylammonium bromide (CTAB) as a capping agent, also yields cubic α-Bi₂O₃ nanoparticles. ijiset.comresearchgate.net Studies have shown that increasing the initial concentration of bismuth nitrate can lead to a decrease in the crystallite size of the resulting bismuth oxide. ijiset.com The choice of the precipitating agent, such as a strong base (NaOH) versus a weak base (NH₄OH), can also affect the crystal structure and photocatalytic activity of the synthesized bismuth oxide. psu.ac.th

The following table details the effect of initial bismuth nitrate concentration on the crystallite size of α-Bi₂O₃ nanoparticles synthesized via different methods.

| Synthesis Method | Solvent | Initial Bi(NO₃)₃·5H₂O Concentration (mol/L) | Average Crystallite Size (nm) | Reference |

| Hydrolysis Solvothermal | Ethylene Glycol | 0.05 | 30.7 | tuiasi.ro |

| Hydrolysis Solvothermal | Ethylene Glycol | 0.1 | 26.1 | tuiasi.ro |

| Hydrolysis Solvothermal | Ethylene Glycol | 0.2 | 17.2 | tuiasi.ro |

| Hydrolysis Solvothermal | Ethylene Glycol | 0.3 | 13.4 | tuiasi.ro |

| Chemical Reduction | Methanol | 0.04 | 26.1 | ijiset.com |

| Chemical Reduction | Methanol | 0.1 | 13.7 | ijiset.com |

General Strategies for Other Bismuth Compounds

Bismuth(III) nitrate pentahydrate is a versatile starting material for a broad range of other bismuth compounds. It is often used in hydrolytic processing , where its reaction with water or different concentrations of nitric acid can yield various basic bismuth nitrates. sibran.ru For example, treatment with nitric acid solutions of varying concentrations can lead to the formation of Bi₆O₄(OH)₄₆·4H₂O or Bi(NO₃)₃·5H₂O itself, avoiding the need for evaporative methods that release toxic nitrogen oxides. sibran.ru

In organic synthesis, bismuth(III) nitrate pentahydrate has been demonstrated as an efficient and mild catalyst for various reactions. It can catalyze the electrophilic condensation of indoles with aldehydes to produce bis(indolyl)methanes at ambient temperatures. scispace.com This methodology is advantageous due to the use of an inexpensive catalyst and simple reaction work-up. scispace.com Furthermore, it has been employed in the nitration of anilines, offering a regioselective method for producing ortho-nitro anilines under mild conditions, thus avoiding the use of harsh and corrosive acids. nih.gov

Advanced Material Synthesis and Functionalization Using Bismuth Iii Nitrate Pentahydrate

Nanomaterial Fabrication and Characterization

The use of bismuth nitrate (B79036) pentahydrate as a precursor is central to the fabrication of various bismuth-based nanomaterials. The synthesis parameters, such as precursor concentration, temperature, and reaction time, play a crucial role in determining the size, morphology, and crystalline structure of the resulting nanoparticles and nanocomposites.

Synthesis of Bismuth Nanoparticles

Bismuth nanoparticles (Bi NPs) can be synthesized through a solvothermal reduction method where bismuth nitrate pentahydrate is reduced by a solvent that also acts as a reducing agent, such as ethylene (B1197577) glycol. researchgate.net In this one-step process, the concentration of the initial this compound solution is a key factor in controlling the diameter of the resulting nanoparticles. Research has shown that an increase in the initial concentration of bismuth nitrate leads to a decrease in the size of the bismuth nanoparticles. researchgate.net This is attributed to the nucleation rate of bismuth being greater than its growth rate at higher precursor concentrations. researchgate.net

The synthesized bismuth nanoparticles typically exhibit a rhombohedral crystalline structure. researchgate.net The relationship between the initial concentration of this compound and the resulting nanoparticle diameter in a solvothermal process at 200°C is detailed in the table below.

Table 1: Influence of Initial this compound Concentration on Bismuth Nanoparticle Diameter

| Initial Bi(NO₃)₃·5H₂O Concentration (mol/L) | Resulting Nanoparticle Diameter (nm) |

|---|---|

| 0.05 | 103 |

| 0.1 | 92 |

| 0.2 | 81 |

Bismuth Oxide Nanoparticle Formation and Structural Control

Bismuth oxide (Bi₂O₃) nanoparticles are readily synthesized from this compound through various methods, including hydrothermal and solvothermal routes. tuiasi.ro In a facile hydrolysis solvothermal method, a solution of this compound in ethylene glycol can be heated to produce Bi₂O₃ nanoparticles. tuiasi.ro The initial concentration of the bismuth nitrate precursor has a significant impact on the crystallite size of the resulting bismuth oxide nanoparticles. tuiasi.ro

Studies have demonstrated that increasing the initial concentration of this compound leads to a decrease in the crystallite size of the Bi₂O₃ nanoparticles. tuiasi.ro This phenomenon is explained by the nucleation rate of the precursor, bismuth hydroxide (B78521) (Bi(OH)₃), being greater than its growth rate at higher concentrations, which results in the formation of smaller Bi₂O₃ particles. tuiasi.ro The synthesized nanoparticles have been shown to possess a cubic phase structure. tuiasi.ro

The following table illustrates the effect of the initial this compound concentration on the crystallite size of Bi₂O₃ nanoparticles synthesized at 140°C for 2 hours. tuiasi.ro

Table 2: Effect of Initial this compound Concentration on Bi₂O₃ Nanoparticle Crystallite Size

| Initial Bi(NO₃)₃·5H₂O Concentration (mol/L) | Average Crystallite Size (nm) |

|---|---|

| 0.05 | 30.7 |

| 0.1 | 26.1 |

| 0.2 | 17.2 |

Synthesis of Bismuth-Based Nanocomposites (e.g., Bi/Bi₂O₃/Carbon)

Bismuth-based nanocomposites, such as those incorporating bismuth, bismuth oxide, and carbon, have been synthesized using this compound as the bismuth source. In a hydrothermal method, a composite of bismuth oxide and commercial activated carbon can be prepared by mixing this compound with sodium hydroxide and activated carbon, followed by heating in a hydrothermal reactor. researchgate.net This process can lead to the formation of Bi/AC composites with significantly higher electrical conductivity compared to pure bismuth oxide or activated carbon alone. researchgate.net

In another approach, a Bi₂O₃/C₃N₄ composite catalyst can be prepared by grinding this compound with melamine, followed by drying and calcination. google.com This method allows for the simultaneous introduction of C₃N₄ during the formation of Bi₂O₃, resulting in a composite material with potential applications in catalysis. google.com The synthesis of these nanocomposites highlights the versatility of this compound in creating multi-component functional materials.

Development of Bismuth-Based Catalytic Materials

This compound is a common precursor for the synthesis of bismuth-based catalytic materials, particularly bismuth oxide, which has shown significant photocatalytic activity. nbinno.com Bismuth oxide is a p-type semiconductor with an energy band structure that makes it an effective photocatalyst for the degradation of organic pollutants under visible light. nih.gov

The photocatalytic performance of bismuth oxide synthesized from this compound can be influenced by the synthesis method and parameters. For instance, in the solution combustion method using citric acid as fuel and this compound as the oxidant, the fuel-to-oxidant ratio can affect the particle size and, consequently, the photocatalytic activity in the degradation of methyl orange. rasayanjournal.co.in

In one study, Bi₂O₃ nanoparticles synthesized via a hydrolysis solvothermal route using this compound demonstrated the ability to degrade methyl orange under visible light irradiation. tuiasi.ro Another study reported the photocatalytic degradation of rhodamine B using α-Bi₂O₃ nanoparticles prepared from a solid-state reaction of Bi(NO₃)₃·5H₂O and oxalic acid. tandfonline.com The photocatalytic efficiency is attributed to the generation of electron-hole pairs when the material is exposed to light with sufficient energy, leading to the formation of reactive species that can break down organic molecules. allsciencejournal.com

Formation of Bismuth-Based Electronic and Optical Materials

Bismuth-based materials synthesized from this compound exhibit interesting electronic and optical properties, making them suitable for various applications in these fields. nbinno.comrsc.org Bismuth oxide, for example, is known for its wide band gap, high refractive index, and dielectric permittivity. mpg.de These properties are crucial for applications in optical coatings and electronic devices. mpg.de

The optical properties of materials derived from this compound can be tuned by controlling the synthesis conditions and by doping. For instance, the optical band gap of bismuth oxide thin films can vary depending on the preparation method and resulting crystalline phase. mpg.debohrium.com

Furthermore, doping polymers with bismuth nitrate can alter their optical properties. In a study on bismuth nitrate doped polycarbonate films, it was found that the optical band gap of the polymer decreased as the concentration of bismuth nitrate increased. aip.orgresearchgate.net This tunability of the optical band gap is a key factor in the development of novel electronic and optical materials.

Table 3: Variation of Optical Band Gap in Bismuth Nitrate Doped Polycarbonate Films

| Bi(NO₃)₃ Doping Concentration (wt%) | Optical Band Gap (eV) |

|---|---|

| 0 | 4.38 |

| 0.1 | 4.37 |

| 0.3 | 4.36 |

| 0.5 | 4.35 |

| 1.0 | 4.34 |

| 3.5 | 4.33 |

Incorporation into Composite Materials (e.g., Bismuth Nitrate Doped Polymer Films)

This compound can be incorporated into polymer matrices to form composite materials with modified properties. A common method for this is solution casting, where the polymer and the bismuth nitrate are dissolved in a common solvent, and the solvent is then evaporated to leave a doped polymer film. aip.org

The introduction of bismuth nitrate into a polymer can affect its thermal and structural properties. For example, in polycarbonate films doped with bismuth nitrate, an increase in the degree of crystallinity has been observed at higher doping concentrations. aip.orgresearchgate.net Additionally, the thermal properties, such as the glass transition temperature (T_g), can be altered. Research has shown a decrease in the glass transition temperature of polycarbonate as the doping level of bismuth nitrate increases, indicating a plasticizing effect of the dopant on the polymer matrix. aip.org

The table below shows the effect of bismuth nitrate doping on the glass transition temperature of polycarbonate films. aip.org

Table 4: Effect of Bismuth Nitrate Doping on the Glass Transition Temperature (T_g) of Polycarbonate Films

| Bi(NO₃)₃ Doping Concentration (wt%) | Glass Transition Temperature (T_g) (°C) |

|---|---|

| 0 | 149.5 |

| 0.1 | 148.9 |

| 0.3 | 148.2 |

| 0.5 | 147.6 |

| 1.0 | 146.8 |

| 3.5 | 145.5 |

Catalytic Applications of Bismuth Iii Nitrate Pentahydrate in Organic Synthesis

Catalysis of Condensation Reactions

Bismuth(III) nitrate (B79036) pentahydrate efficiently catalyzes multi-component condensation reactions, facilitating the synthesis of complex heterocyclic compounds in a single step.

Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation is a cornerstone method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov Bismuth(III) nitrate pentahydrate has been identified as a highly efficient catalyst for this reaction, particularly under solvent-free conditions. researchgate.net The process is straightforward, requiring the mixing of the phenol and β-ketoester with a catalytic amount of bismuth(III) nitrate pentahydrate, followed by heating. This methodology offers good to excellent yields of the corresponding coumarin derivatives after a simple aqueous work-up. researchgate.net The reaction mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the coumarin ring. wikipedia.orgyoutube.com The use of Bi(NO₃)₃·5H₂O provides a milder and more environmentally benign alternative to traditional catalysts like sulfuric acid or aluminum chloride. researchgate.netnih.gov

Table 1: Synthesis of Coumarins via Pechmann Condensation using Bismuth(III) Nitrate Pentahydrate

| Phenol Derivative | β-Ketoester | Conditions | Yield (%) |

| Resorcinol | Ethyl acetoacetate | Solvent-free, Heat | High |

| Phenol | Ethyl acetoacetate | Solvent-free, Heat | Good |

| m-Cresol | Ethyl benzoylacetate | Solvent-free, Heat | Good |

Biginelli Condensation Reactions

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. semanticscholar.orgwikipedia.org Bismuth(III) nitrate has proven to be an excellent catalyst for this three-component reaction. semanticscholar.org Compared to classical methods which often suffer from low yields and long reaction times, the use of catalytic amounts of Bi(NO₃)₃·5H₂O (typically 5 mol%) in a solvent like acetonitrile (B52724) leads to a significant improvement. semanticscholar.org This method boasts excellent yields, often ranging from 80% to 95%, and drastically reduced reaction times of just 1.5 to 2.5 hours at room temperature. semanticscholar.org The protocol is compatible with a wide array of functional groups, including ethers, halides, and nitro groups, and works well for both aromatic and aliphatic aldehydes. semanticscholar.org The reaction mechanism is believed to proceed through the condensation of the aldehyde and urea to form an acylimine intermediate, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration. sctunisie.org The use of bismuth nitrate under microwave irradiation and solvent-free conditions can further enhance the reaction, leading to almost quantitative yields. rsc.org

Table 2: Bismuth(III) Nitrate Catalyzed Biginelli Synthesis of Dihydropyrimidinones

| Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Yield (%) | Time (h) |

| Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 90-95 | 1.5-2.5 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 92 | 2.0 |

| 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | Acetonitrile | 93 | 1.5 |

| Butanal | Ethyl acetoacetate | Urea | Acetonitrile | 80 | 2.5 |

Oxidation and Reduction Reactions

Bismuth(III) nitrate pentahydrate also functions as a potent and selective oxidizing agent in several important organic transformations. chemicalbook.com

Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in organic synthesis. Bismuth(III) nitrate pentahydrate serves as a convenient and selective reagent for this purpose. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk The reaction is typically clean and efficient, providing a valuable method for synthesizing sulfoxides, which are important intermediates in medicinal and materials chemistry. wikipedia.org The selectivity of Bi(NO₃)₃·5H₂O allows for the controlled oxidation of various sulfides under mild conditions.

Table 3: Selective Oxidation of Sulfides to Sulfoxides

| Sulfide (B99878) | Product | Conditions | Selectivity |

| Thioanisole | Methyl phenyl sulfoxide (B87167) | Mild | High |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Mild | High |

Oxidation of Aromatic Aldehydes to Carboxylic Acids

Bismuth(III) nitrate pentahydrate can effectively oxidize aromatic aldehydes to their corresponding carboxylic acids. researchgate.net Research has shown that using a stoichiometric amount of Bi(NO₃)₃·5H₂O in the presence of aerial oxygen under solvent-free microwave irradiation conditions smoothly converts a wide variety of aromatic aldehydes into carboxylic acids in excellent yields. researchgate.netmdpi.com This method is noted for being environmentally friendly, operationally simple, and highly chemoselective. researchgate.net The reaction proceeds rapidly, often with short reaction times, and does not require complex work-up procedures. researchgate.net The active oxidizing species is believed to be generated in situ from the bismuth nitrate, as no reaction occurs with molecular oxygen alone. mdpi.com

Table 4: Oxidation of Aromatic Aldehydes to Carboxylic Acids

| Aromatic Aldehyde | Product Carboxylic Acid | Conditions | Yield (%) |

| Benzaldehyde | Benzoic acid | Bi(NO₃)₃·5H₂O, Air, MW, Solvent-free | Excellent |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | Bi(NO₃)₃·5H₂O, Air, MW, Solvent-free | Excellent |

| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | Bi(NO₃)₃·5H₂O, Air, MW, Solvent-free | Excellent |

Conversion of Thiocarbonyls to Carbonyl Compounds

Bismuth(III) nitrate pentahydrate is an effective reagent for the conversion of certain thiocarbonyl compounds to their corresponding carbonyl analogues. chemicalbook.com Specifically, it rapidly transforms a variety of thioamides and thioureas into their oxo derivatives, achieving excellent yields. researchgate.net This transformation is highly selective; under the same reaction conditions, thiono esters and thioketones are converted to their carbonyl compounds in only poor yields. researchgate.netresearchgate.net This chemoselectivity makes Bi(NO₃)₃·5H₂O an attractive and practical alternative to other reagents for the deprotection of thioamides and thioureas. researchgate.net The reagent's low toxicity and insensitivity to air further enhance its utility in this context. researchgate.net

Table 5: Selective Conversion of Thiocarbonyls to Carbonyls

| Thiocarbonyl Substrate | Product | Yield (%) |

| Thiobenzamide | Benzamide | Excellent |

| N,N'-Diphenylthiourea | N,N'-Diphenylurea | Excellent |

| Ethyl thionobenzoate | Ethyl benzoate | Poor |

Nitration Reactions

Bismuth(III) nitrate pentahydrate has proven to be an effective nitrating agent for aromatic compounds, providing a safer and more selective alternative to the traditional mixed acid (HNO₃/H₂SO₄) method. citedrive.comgoogle.com

Bismuth(III) nitrate pentahydrate can be used for the nitration of a range of aromatic compounds. wikipedia.org The reagent can be supported on materials like montmorillonite (B579905) clay to enhance its efficacy. mdpi.comresearchgate.net This method has been successfully applied to active aromatics such as phenols and anisole, as well as polycyclic aromatic hydrocarbons. mdpi.comresearchgate.net The reactions often proceed under mild conditions and can exhibit good regioselectivity. For instance, the nitration of mesitylene (B46885) to nitromesitylene can be achieved in high yields. researchgate.net

Table 1: Aromatic Nitration using Bismuth(III) Nitrate Pentahydrate

| Substrate | Product | Yield (%) |

|---|---|---|

| Mesitylene | Nitromesitylene | 96 |

| Anisole | Nitroanisole | - |

| Phenol | Nitrophenol | - |

Data sourced from multiple studies. Yields are representative and may vary based on specific reaction conditions.

The nitration of anilines using bismuth(III) nitrate pentahydrate has been shown to be an effective method, particularly for achieving ortho-nitrated products. citedrive.comresearchgate.netablesci.com In a mixture of bismuth nitrate and acetic anhydride (B1165640) in dichloromethane (B109758), various substituted anilines undergo nitration, with the ortho derivative often being the major or sole product. citedrive.comresearchgate.net This regioselectivity is a significant advantage over traditional methods that often lead to a mixture of isomers and oxidation products. The reaction proceeds under mild reflux conditions and avoids the use of corrosive acids like sulfuric and nitric acid. citedrive.comresearchgate.net Yields for the ortho-nitro anilines are reported to be in the range of 50% to 96%. citedrive.comresearchgate.net

Table 2: Regioselective Nitration of Substituted Anilines

| Substrate | Major Product | Yield (%) |

|---|---|---|

| Aniline | o-Nitroaniline | - |

| Substituted Anilines | Ortho-nitro derivatives | 50-96 |

Yields represent a general range for various substituted anilines as reported in the literature.

Bismuth(III) nitrate pentahydrate has been extensively studied for the nitration of eugenol (B1671780), the primary constituent of clove oil. nih.govutrgv.eduresearchgate.net This reaction is of interest for modifying the medicinal properties of eugenol. nih.govutrgv.edu Research has shown that the nitration of eugenol using this reagent leads exclusively to the formation of 5-nitroeugenol. nih.govutrgv.edu A variety of reaction conditions have been explored, including different solvents and solid supports. nih.gov Notably, a microwave-induced, solvent-free reaction has been identified as the most efficient method, yielding the product in high purity. nih.govresearchgate.net This method is advantageous as it avoids the formation of oxidized or isomerized byproducts that can occur with conventional nitrating agents. nih.gov

Table 3: Nitration of Eugenol with Bismuth(III) Nitrate Pentahydrate under Various Conditions

| Condition | Product |

|---|---|

| Microwave-induced, solvent-free | 5-Nitroeugenol |

| Reflux in benzene (B151609) with silica (B1680970) gel | 5-Nitroeugenol |

| Reflux in dichloromethane with KSF clay | 5-Nitroeugenol |

The sole product identified across various conditions is 5-nitroeugenol.

Protection and Deprotection of Carbonyl Compounds

Bismuth(III) nitrate pentahydrate also serves as an efficient catalyst for the protection and deprotection of carbonyl compounds, crucial steps in multi-step organic synthesis. researchgate.net

Bismuth(III) nitrate pentahydrate has been identified as an outstanding catalyst for the protection of carbonyl compounds through the formation of acetals, ketals, mixed ketals, and thioketals in excellent yields. researchgate.netresearchgate.net The protection of carbonyl groups is essential to prevent them from undergoing unwanted reactions during subsequent synthetic steps.

The regeneration of carbonyl compounds from their protected forms, such as oximes and hydrazones, is a critical transformation. Bismuth(III) nitrate pentahydrate offers a facile method for the deprotection of ketoximes. iwu.eduiwu.eduresearchgate.netthieme-connect.comresearchgate.net The reaction is typically carried out in a mixture of acetone (B3395972) and water in the presence of a catalytic amount of the bismuth salt. researchgate.netthieme-connect.com This method is considered an attractive alternative to other deprotection routes due to the non-toxic nature of the reagent and the mild reaction conditions. iwu.eduresearchgate.net The deprotection of oximes using bismuth(III) nitrate pentahydrate has been demonstrated for a variety of ketoximes, leading to the corresponding ketones in good yields. iwu.edu

Table 4: Deprotection of Ketoximes using Bismuth(III) Nitrate Pentahydrate

| Substrate | Product | Solvent System |

|---|---|---|

| 2-Heptanone oxime | 2-Heptanone | Acetone-H₂O |

| Acetophenone oxime | Acetophenone | Acetone-H₂O |

| Cyclohexanone oxime | Cyclohexanone | Acetone-H₂O |

This table represents a selection of ketoximes that undergo facile deprotection.

Deprotection of Thioamides and Thioureas

Bismuth(III) nitrate pentahydrate serves as an efficient reagent for the conversion of thiocarbonyls, specifically thioamides and thioureas, into their corresponding carbonyl compounds. sigmaaldrich.comresearchgate.net This transformation provides a valuable method for deprotection in organic synthesis. The reaction proceeds rapidly and affords the oxo derivatives in excellent yields. researchgate.netresearchgate.net

A key advantage of this method is its chemoselectivity. Thioamides and thioureas can be selectively deprotected in the presence of other thiocarbonyl compounds like thiono esters and thioketones, which are converted to their carbonyl forms in only poor yields under the same conditions. researchgate.netresearchgate.net This selectivity, combined with the reagent's non-toxic nature and insensitivity to air, presents a significant advantage over other existing methods for thiocarbonyl deprotection. researchgate.netresearchgate.net

| Substrate Type | Product Type | Yield | Selectivity Feature |

|---|---|---|---|

| Thioamides | Amides (Oxo derivatives) | Excellent researchgate.netresearchgate.net | Selective conversion in the presence of thiono esters and thioketones researchgate.netresearchgate.net |

| Thioureas | Ureas (Oxo derivatives) | Excellent researchgate.netresearchgate.net |

Michael Addition Reactions

Bismuth(III) nitrate pentahydrate has proven to be an effective catalyst for Michael addition reactions. sigmaaldrich.comresearchgate.net This method facilitates the formation of a wide array of organic compounds by creating new carbon-carbon and carbon-heteroatom bonds. The reaction is noted for its versatility, allowing for the preparation of substituted amines, imidazoles, thio compounds, indoles, and carbamates at room temperature. researchgate.net The use of Bi(NO₃)₃·5H₂O as a catalyst helps to mitigate complications often associated with standard Michael reactions. researchgate.netresearchgate.net

Synthesis of Heterocyclic Compounds

The Paal-Knorr synthesis, a fundamental method for preparing pyrroles, can be effectively catalyzed by bismuth(III) nitrate pentahydrate. researchgate.netresearchgate.net This modified Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The use of bismuth nitrate as a catalyst allows the reaction to proceed efficiently, yielding substituted pyrroles in excellent yields. researchgate.net This catalytic system is also effective for synthesizing pyrroles fused with other ring systems, such as those derived from 3-amino β-lactams. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Advantage |

|---|---|---|---|---|

| 1,4-Dicarbonyl Compound | Amine/Ammonia | Bi(NO₃)₃·5H₂O | Substituted Pyrrole | Excellent yields researchgate.net |

Bismuth(III) nitrate pentahydrate is a highly efficient catalyst for the one-pot, three-component Hantzsch synthesis of 1,4-dihydropyridines. researchgate.netdoaj.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and an amine or ammonium (B1175870) acetate (B1210297). doaj.orgresearchgate.net When conducted under microwave irradiation and solvent-free conditions, the reaction proceeds rapidly, often within 1-3 minutes, to produce the desired 1,4-dihydropyridines in excellent yields. doaj.orgresearchgate.net The high efficiency and speed are attributed to a synergistic effect between the Lewis acidic catalyst and microwave irradiation. researchgate.net This environmentally benign procedure is well-suited for creating libraries of these medicinally important compounds. researchgate.net

| Components | Catalyst | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Aldehyde, 1,3-Dicarbonyl Compound, Amine/Ammonium Acetate | Bi(NO₃)₃·5H₂O (5 mol%) researchgate.net | Solvent-free, Microwave Irradiation doaj.orgresearchgate.net | 1-3 minutes doaj.orgresearchgate.net | Excellent doaj.orgresearchgate.net |

Electrophilic Substitution of Indoles

The electrophilic substitution of indoles with carbonyl compounds to form bis(indolyl)methanes is effectively catalyzed by bismuth(III) nitrate pentahydrate. utrgv.edubohrium.com This reaction is significant as bis(indolyl)alkanes are important bioactive metabolites. bohrium.com Bismuth nitrate acts as a Lewis acid, activating the carbonyl compound for attack by the electron-rich indole (B1671886) ring, typically at the C-3 position. utrgv.edubhu.ac.in

The method is particularly effective under solvent-free conditions, where the reactants are simply mixed with a catalytic amount of bismuth nitrate. bohrium.com Employing microwave irradiation can further accelerate the reaction, leading to excellent yields in just a few minutes. utrgv.eduresearchgate.net This approach is applicable to a wide range of carbonyl compounds, including activated diesters like diethylketomalonate, and provides a simple, high-yielding alternative to methods that require strong acids or expensive reagents. utrgv.edubohrium.com

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Indole, Diethylketomalonate (2:1 ratio) | Bi(NO₃)₃·5H₂O | Solvent-free, Microwave Irradiation utrgv.eduresearchgate.net | 75% utrgv.eduresearchgate.net |

Hydrolysis of Amides

Bismuth(III) nitrate pentahydrate, particularly in conjunction with a solid support like montmorillonite KSF clay, can be used to achieve the selective hydrolysis of amides. researchgate.net Under microwave-induced conditions, this system can facilitate the conversion of an amide to its corresponding amine. researchgate.net This application demonstrates the catalyst's utility in cleaving the robust amide bond, a reaction that typically requires harsh acidic or basic conditions. libretexts.org The use of microwave irradiation and a clay support appears crucial for directing the reaction towards hydrolysis. researchgate.net

Synthesis of Alpha-Aminophosphonates

Alpha-aminophosphonates are a class of organophosphorus compounds that are phosphorus analogs of α-amino acids and exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netmdpi.com The most common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a phosphite. nih.gov

Bismuth(III) nitrate pentahydrate has been successfully employed as a catalyst in this reaction, facilitating an efficient and environmentally benign method for synthesizing α-aminophosphonates. researchgate.net The reaction proceeds under mild and solvent-free conditions, offering good yields and demonstrating tolerance towards various functional groups present in the substrates. researchgate.net One of the key advantages of using bismuth(III) nitrate pentahydrate is its ability to act as a water-tolerant Lewis acid, which is crucial as water is generated during the formation of the imine intermediate in the reaction. researchgate.net

Research has shown that while bismuth(III) nitrate pentahydrate is an effective catalyst, its efficiency can vary compared to other bismuth salts. For instance, in a comparative study involving the reaction of benzaldehyde, aniline, and trimethyl phosphite, bismuth(III) nitrate pentahydrate provided the corresponding α-aminophosphonate in a 67% yield after 5 hours. nih.gov In contrast, other bismuth salts like bismuth triflate demonstrated significantly higher activity, affording a 98% yield in just 3 minutes. nih.gov

The table below presents a comparison of different bismuth salt catalysts in the one-pot synthesis of an α-aminophosphonate. nih.gov

| Entry | Bismuth Salt (10 mol%) | Time | Yield (%) |

| 1 | BiCl₃ | 2 h | 85 |

| 2 | BiI₃ | 5 h | 75 |

| 3 | BiBr₃ | 4 h | 71 |

| 4 | Bi(NO₃)₃·5H₂O | 5 h | 67 |

| 5 | Bi(OTf)₃ | 3 min | 98 |

Despite the higher efficacy of bismuth triflate in certain studies, the low cost and environmental benefits of bismuth(III) nitrate pentahydrate continue to make it a valuable catalyst for the synthesis of α-aminophosphonates. researchgate.net

Role as a Lewis Acid Catalyst

The catalytic activity of bismuth(III) nitrate pentahydrate is primarily attributed to its character as a Lewis acid. sigmaaldrich.commidlandsci.com A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In organic synthesis, Lewis acid catalysts are widely used to activate substrates and facilitate a variety of chemical transformations. Bismuth(III) nitrate pentahydrate serves as an effective and mild Lewis acid for numerous organic reactions. researchgate.netmidlandsci.com

Its applications as a Lewis acid catalyst are diverse and include:

Protection of Carbonyl Compounds : It has proven to be an outstanding catalyst for the protection of carbonyl groups as acetals and ketals, reactions that are fundamental in multi-step organic synthesis. researchgate.net

Michael Additions : The compound catalyzes the Michael reaction, a crucial carbon-carbon bond-forming reaction, allowing for the facile preparation of a wide range of organic compounds at room temperature. researchgate.net

Synthesis of Heterocycles : Bismuth(III) nitrate pentahydrate is an efficient catalyst for condensation reactions used in the synthesis of heterocyclic compounds like coumarins (via the Pechmann condensation) and dihydropyrimidinones. researchgate.netmidlandsci.com

Conversion and Deprotection Reactions : It is effectively used for the conversion of thiocarbonyls to their corresponding carbonyl compounds and for the deprotection of S,S-acetals to regenerate the original carbonyl compounds. researchgate.netsigmaaldrich.com

Aromatic Nitration : The compound can be used for the nitration of aromatic compounds. sigmaaldrich.comwikipedia.org

Selective Oxidation : It serves as a reagent for the selective oxidation of sulfides to sulfoxides. sigmaaldrich.comwikipedia.org

The efficacy of bismuth(III) nitrate pentahydrate as a Lewis acid stems from the ability of the Bi³⁺ ion to coordinate with electron-rich atoms (like oxygen or nitrogen) in the substrate, thereby activating the substrate for subsequent reaction. Its tolerance for aqueous conditions during reactions like the synthesis of α-aminophosphonates is a significant advantage over many other Lewis acids that readily decompose in the presence of water. researchgate.net

Photocatalytic Investigations Involving Bismuth Iii Nitrate Pentahydrate

Precursor for Photocatalyst Preparation

Bismuth(III) nitrate (B79036) pentahydrate is a common starting material for creating photocatalysts due to its role as a reliable bismuth source. vulcanchem.comalfa-chemistry.com It is frequently used in the synthesis of bismuth oxide (Bi₂O₃), bismuth oxyhalides (BiOX), and other bismuth-containing composite materials. taylorandfrancis.com The synthesis processes often involve methods like hydrolysis, solvothermal reactions, and combustion synthesis, where the nitrate salt is converted into the desired photocatalytically active material. rasayanjournal.co.in For instance, dissolving bismuth nitrate pentahydrate in specific solvents followed by controlled precipitation or thermal treatment leads to the formation of nanoparticles and other nanostructures with high surface areas, which are beneficial for photocatalytic applications. tuiasi.roresearchgate.net

Development of Bismuth Oxide Photocatalysts

Bismuth oxide (Bi₂O₃) nanoparticles, synthesized from this compound, are recognized as effective photocatalysts. These materials can be produced through various techniques, including solvothermal routes and combustion methods. rasayanjournal.co.in The resulting Bi₂O₃ exhibits photocatalytic activity under visible light, making it a promising candidate for environmental remediation applications. tuiasi.ro

The photocatalytic efficiency of bismuth oxide is significantly influenced by the parameters of its synthesis. Factors such as reaction temperature, duration, and the initial concentration of the bismuth nitrate precursor play a crucial role in determining the final properties of the Bi₂O₃ nanoparticles. tuiasi.ro For example, in the solution combustion method, the ratio of fuel (like citric acid) to the oxidant (this compound) affects the particle size and morphology of the resulting bismuth oxide, which in turn impacts its photocatalytic performance. rasayanjournal.co.in Research has shown that different fuel-to-oxidant ratios can lead to the formation of various crystalline phases of Bi₂O₃, such as α-Bi₂O₃ and β-Bi₂O₃, each with distinct photocatalytic activities. rasayanjournal.co.in Similarly, in solvothermal synthesis, controlling the temperature and concentration of the precursor solution allows for the tuning of crystallite size, which is directly related to the photocatalytic degradation capabilities of the material. tuiasi.ro

Table 1: Effect of Synthesis Parameters on Bismuth Oxide Properties

| Synthesis Method | Parameter Varied | Effect on Product | Reference |

| Solution Combustion | Fuel-to-Oxidant Ratio | Influences particle size and crystalline phase (α-Bi₂O₃ and β-Bi₂O₃ mixture) | rasayanjournal.co.in |

| Hydrolysis Solvothermal | Reaction Temperature | Affects the formation and phase structure of Bi₂O₃ nanoparticles | |

| Hydrolysis Solvothermal | Reaction Duration | Plays a role in the formation of cubic phase Bi₂O₃ | |

| Hydrolysis Solvothermal | Initial Concentration | Influences the crystallite size of Bi₂O₃ nanoparticles | tuiasi.ro |

| Hydrothermal | Reaction Time | Affects product characteristics and photocatalytic activity | researchgate.net |

Bismuth oxide photocatalysts derived from this compound have demonstrated effectiveness in degrading various organic dyes. These dyes are common pollutants in industrial wastewater and pose environmental risks.

Methyl Orange: Studies have shown that Bi₂O₃ nanoparticles can effectively degrade methyl orange under visible light irradiation. tuiasi.ro The photocatalytic activity is dependent on the synthesis conditions of the bismuth oxide. rasayanjournal.co.in For instance, Bi₂O₃ prepared with a specific fuel-to-oxidant ratio in the solution combustion method exhibited the highest activity for methyl orange degradation. rasayanjournal.co.in

Rhodamine B: Bismuth-based photocatalysts have also been successfully used for the degradation of rhodamine B. researchgate.nettandfonline.com For example, α-Bi₂O₃ nanoparticles have been shown to completely degrade rhodamine B under UV radiation. tandfonline.com Additionally, heterostructures such as Bi₂S₃/Bi₄O₇ have been utilized for the degradation of rhodamine B under visible light. nih.gov

Acid Green 1: While specific studies focusing solely on the degradation of Acid Green 1 by bismuth oxide from this compound are less common, the broad-spectrum photocatalytic activity of bismuth-based materials suggests their potential for degrading a wide range of organic dyes, including Acid Green 1. The principles of photocatalysis involve the generation of highly reactive oxygen species that can break down complex organic molecules.

Bismuth Oxyhalide-Based Photocatalysts (e.g., BiOCl)

Bismuth oxyhalides (BiOX, where X = Cl, Br, I) are another important class of photocatalysts synthesized using this compound as the bismuth source. frontiersin.orgresearchgate.net Among these, bismuth oxychloride (BiOCl) has garnered significant attention due to its unique layered structure and excellent photocatalytic properties. researchgate.nethgxx.org The synthesis of BiOCl often involves a hydrolysis or solvothermal method where this compound is reacted with a chloride source, such as potassium chloride. mdpi.compatsnap.com The morphology of the resulting BiOCl, which can range from nanosheets to flower-like microstructures, can be controlled by adjusting the reaction conditions, and this morphology significantly impacts its photocatalytic efficiency. hgxx.orgpatsnap.com

Enhanced Photocatalytic Performance in Composite Systems (e.g., Bi/Bi₂O₃/C)

To further improve the photocatalytic efficiency of bismuth-based materials, researchers have developed composite systems. A notable example is the C/Bi/Bi₂O₃ composite, which has shown enhanced photocatalytic activity compared to pure Bi₂O₃. researchgate.net These composites can be synthesized using a one-pot method with an EDTA-Bi precursor derived from bismuth nitrate. The presence of metallic bismuth and carbon in the composite enhances light absorption and promotes the separation of photogenerated electron-hole pairs, thereby boosting the photocatalytic degradation of organic pollutants. researchgate.net Other composite materials, such as those incorporating polyaniline, have also been developed to create highly active photocatalysts for dye removal under solar light. nih.gov

Environmental Remediation Studies Utilizing Bismuth Iii Nitrate Pentahydrate

Application in Water Treatment Processes

Bismuth(III) nitrate (B79036) pentahydrate is instrumental in the creation of advanced materials for water purification. It is a common starting reagent for synthesizing bismuth-containing catalysts and adsorbents. For instance, it is used to prepare bismuth vanadate (B1173111) (BiVO4) composite materials, which are employed in photoelectrocatalytic (PEC) technology for treating refractory organic pollutants found in industrial wastewater, such as that from printing and dyeing industries researchgate.net. The process involves dissolving bismuth nitrate pentahydrate to create a precursor solution that is then used to form the photoactive BiVO4 material researchgate.net.

Furthermore, bismuth-based materials derived from this compound have shown potential in removing a variety of anionic species from groundwater and wastewater, including phosphates, nitrates, sulfates, chlorides, and fluorides. These materials are noted for being safe, non-toxic, and non-carcinogenic, making them suitable for water treatment applications mdpi.com.

Removal of Heavy Metals from Contaminated Water

Bismuth(III) nitrate pentahydrate is a precursor for synthesizing materials effective in removing heavy metals from contaminated water. One such application is the preparation of Bi-Mg bimetallic nanoparticles. These nanoparticles have demonstrated efficiency in adsorbing heavy metals like cadmium, lead, and zinc from wastewater researchgate.netijnrd.org. The synthesis process utilizes bismuth nitrate as the source of bismuth for the bimetallic nanoparticles ijnrd.org. The larger surface area of these bimetallic nanoparticles enhances their adsorption capacity compared to monometallic nanoparticles researchgate.netijnrd.org.

The effectiveness of heavy metal removal by these materials is influenced by factors such as pH, adsorbent dosage, and the initial concentration of the metal ions researchgate.netijnrd.org. Research has shown that plant-mediated synthesis of these nanoparticles is an environmentally friendly, reliable, and cost-effective method researchgate.netijnrd.org.

Sorption Studies of Textile Dyes by Bismuth Basic Nitrates

Bismuth basic nitrates, which are derived from the hydrolysis of bismuth(III) nitrate pentahydrate, have been investigated as effective adsorbents for textile dyes. Notably, the basic bismuth nitrate Bi6O5(OH)35·3H2O has demonstrated an exceptionally high adsorption capacity for the anionic dye Methyl Orange (MO) nih.gov. This high capacity is attributed to the highly positively charged surface of the material, which facilitates the electrostatic attraction of the anionic dye molecules nih.gov.

In one study, the maximum adsorption capacity for Methyl Orange was found to be as high as 730 mg g⁻¹ nih.gov. Another form of basic bismuth nitrate, penta-bismuth hepta-oxide nitrate (Bi5O7NO3), has also been studied for the removal of Methyl Orange, showing an adsorption capacity of 18.9 mg/g under optimal conditions fujifilm.com. The adsorption process for Bi5O7NO3 was found to fit the Langmuir isotherm model, indicating a monolayer coverage of dye molecules on the adsorbent's surface fujifilm.com.

| Bismuth Basic Nitrate Species | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Bi6O5(OH)35·3H2O | Methyl Orange (MO) | 730 | nih.gov |

| Penta-bismuth hepta-oxide nitrate (Bi5O7NO3) | Methyl Orange (MO) | 18.9 | fujifilm.com |

Development of Bismuth-Substituted Spinel Ferrites for Dye Degradation

Bismuth(III) nitrate pentahydrate is utilized as a precursor in the synthesis of bismuth-substituted spinel ferrites, which are effective photocatalysts for the degradation of organic dyes. These materials are magnetically separable, allowing for easy recovery and reuse after the treatment process.

Research has shown that Bi³⁺-doped Ni–Cu–Cr quinary spinel ferrite (B1171679) nanoparticles can achieve a 99% degradation efficiency for Rhodamine B (RhB) dye within 40 minutes rsc.org. Similarly, CoFe₂-ₓBiₓO₄ has been used for the degradation of Remazol Black 5 (RB5) and Safranin O (SO) dyes rsc.org. In another study, a bismuth ferrite-modified graphene hybrid aerogel demonstrated high degradation efficiencies for several dyes, including 92.3% for methylene (B1212753) blue and 90.22% for methyl orange within 330 minutes dergipark.org.tr. Furthermore, La- and Mn-codoped bismuth ferrite/Ti3C2 MXene nanohybrids have achieved 100% degradation of Congo Red dye within 20 minutes of irradiation deswater.com.

| Bismuth-Substituted Spinel Ferrite | Target Dye | Degradation Efficiency (%) | Time | Reference |

|---|---|---|---|---|

| Bi³⁺-doped Ni–Cu–Cr quinary spinel ferrite | Rhodamine B (RhB) | 99 | 40 min | rsc.org |

| Bismuth ferrite-modified graphene hybrid aerogel | Methylene Blue | 92.3 | 330 min | dergipark.org.tr |

| Bismuth ferrite-modified graphene hybrid aerogel | Methyl Orange | 90.22 | 330 min | dergipark.org.tr |

| La- and Mn-codoped bismuth ferrite/Ti3C2 MXene | Congo Red | 100 | 20 min (irradiation) | deswater.com |

| CoFe₂-ₓBiₓO₄ | Remazol Black 5 (RB5) and Safranin O (SO) | Not specified | Not specified | rsc.org |

Investigations into Radioactive Contaminant Removal (e.g., Pertechnetate (B1241340), Perrhenate)

Basic bismuth subnitrate, a derivative of bismuth(III) nitrate pentahydrate, has been investigated for the removal of radioactive contaminants from groundwater, specifically the long-lived radionuclide technetium-99, which exists as the pertechnetate anion (⁹⁹TcO₄⁻) mdpi.comCurrent time information in Islamabad, PK.. Studies have shown that this material can effectively remove pertechnetate from simulated groundwater mdpi.comCurrent time information in Islamabad, PK..

In one investigation, basic bismuth subnitrate removed 93% of the initial concentration of ⁹⁹TcO₄⁻ within one week mdpi.comCurrent time information in Islamabad, PK.. The removal mechanism involves the transformation of the bismuth mineral into pH-dependent phases that sequester the pertechnetate mdpi.comCurrent time information in Islamabad, PK.. The study also examined the removal of perrhenate (B82622) (ReO₄⁻), a non-radioactive analogue for pertechnetate, and found that its removal kinetics differed, indicating variations in the mineral transformation process mdpi.comCurrent time information in Islamabad, PK.. Importantly, no release of the removed pertechnetate was observed over a two-month period, suggesting stable sequestration mdpi.com.

| Bismuth Compound | Radioactive Contaminant | Removal Efficiency (%) | Time | Reference |

|---|---|---|---|---|

| Basic Bismuth Subnitrate | Pertechnetate (⁹⁹TcO₄⁻) | 93 | 1 week | mdpi.comCurrent time information in Islamabad, PK. |

General Role of Bismuth-Based Materials in Environmental Research

Bismuth-based materials, often synthesized from bismuth(III) nitrate pentahydrate, are increasingly recognized for their significant potential in environmental remediation. Their key advantages include low toxicity to humans and the environment, cost-effectiveness, and ready availability mdpi.comrsc.org. These materials exhibit a high affinity for a wide range of contaminants, making them versatile for various remediation applications rsc.org.

The layered crystalline structures of many bismuth compounds are particularly beneficial as they provide electronic and spatial flexibility, allowing them to accommodate and sequester various negatively charged species rsc.org. This structural characteristic is crucial for the removal of contaminants such as chromate, iodate, and uranyl carbonate, even in complex environmental matrices where competing anions are present rsc.org. The environmentally benign nature of bismuth makes it a "green" heavy metal, and its use in remediation technologies aligns with the principles of sustainable environmental management rsc.org.

Theoretical and Computational Studies on Bismuth Iii Nitrate Pentahydrate Systems

Computational Modeling of Bismuth-Based Structures

Computational modeling is crucial for elucidating the complex crystal structures of materials derived from bismuth(III) nitrate (B79036) pentahydrate. Techniques such as Rietveld refinement and Monte Carlo simulations are instrumental in solving crystal structures from powder diffraction data, which is common for materials synthesized from precursors like bismuth nitrate pentahydrate.

One approach involves using global-optimization algorithms in direct space, for instance, through Monte Carlo simulated annealing programs like FOX. This method is particularly useful for determining a structural starting model for subsequent Rietveld refinement. In the synthesis of a bismuth-organic framework, [Bi(pydc)(NO₃)₂(H₂O)₂]·H₂O, from bismuth(III) nitrate pentahydrate, this computational strategy was successfully employed. The refinement of the powder diffraction data confirmed a triclinic space group, P1, and provided precise unit cell parameters. mdpi.com

Hydrolysis of bismuth(III) nitrate pentahydrate can lead to basic bismuth nitrates with complex polycationic structures, such as those containing [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ ions. unica.itresearchgate.net Computational analysis of diffraction data for these materials has revealed different potential crystal packings, including ordered and disordered arrangements, which can depend on the crystallization conditions. unica.it For one such basic bismuth nitrate, analysis of neutron powder diffraction data and a Rietveld-type structure model refinement helped determine the precise composition to be [Bi₆O₄(OH)₄]₀.₅₄(₁)[Bi₆O₅(OH)₃]₀.₄₆(₁)(NO₃)₅.₅₄(₁). unica.it

Table 1: Crystallographic Data for [Bi(pydc)(NO₃)₂(H₂O)₂]·H₂O derived from Computational Modeling mdpi.com

Theoretical Investigations of Optoelectronic Properties

Theoretical investigations, particularly those using first-principles calculations based on Density Functional Theory (DFT), are essential for understanding the optoelectronic properties of semiconductors derived from this compound, such as bismuth oxide (Bi₂O₃) and bismuth sulfide (B99878) (Bi₂S₃). These studies calculate electronic band structures, density of states (DOS), and optical absorption spectra, providing insights into the material's potential for applications in solar cells and photocatalysis.

For bismuth sulfide (Bi₂S₃), an n-type semiconductor, first-principles calculations have been used to investigate its electronic and optical properties. bilkent.edu.tr Theoretical studies predict an indirect band gap for orthorhombic Bi₂S₃, with a calculated value of approximately 1.32 eV. bilkent.edu.tr The band structure calculations show the top of the valence band and the bottom of the conduction band are located at different points in the Brillouin zone. bilkent.edu.tr Such computational results for Bi₂S₃ are valuable for its application in solar energy conversion devices, aligning well with its experimentally observed high absorption coefficient. iaea.org

Similarly, DFT calculations have been performed on various polymorphs of bismuth oxide (Bi₂O₃). For monoclinic α-Bi₂O₃, calculations predict a direct band gap of around 2.05 eV. atlantis-press.com The smaller band gap of Bi₂O₃ compared to other oxides suggests it can generate electron-hole pairs more efficiently under visible light, a key factor for photocatalysis. atlantis-press.com Computational studies on α/β-Bi₂O₃ composite systems show that the interface and the presence of the β-phase are primarily responsible for narrowing the band gap and enhancing visible-light absorption. researchgate.net These theoretical findings help explain the enhanced photocatalytic activity observed in mixed-phase bismuth oxide materials.

Table 2: Comparison of Theoretically Calculated Band Gaps for Bismuth-Based Semiconductors

Computational Analysis of Reaction Mechanisms in Catalysis

Computational analysis plays a vital role in deciphering the reaction mechanisms underlying the catalytic and sensing applications of materials synthesized from this compound. By modeling the interaction between the catalyst surface and reactant molecules, these studies can reveal kinetic and geometric parameters that govern the catalytic process.

A combined experimental and computational study on electrodes modified with bismuth oxide and bismuth oxynitrate heterostructures for paracetamol sensing provides a clear example. A computational study was conducted to assess the geometrical and kinetic parameters of representative clusters of bismuth oxide and subnitrate as they interact with the paracetamol molecule. bilkent.edu.tr This type of analysis helps to understand why certain material compositions or morphologies, such as the heterostructures formed by thermal treatment of bismuth nitrate derivatives, exhibit enhanced sensor performance. The modeling can identify more favorable adsorption sites and lower energy pathways for the electrochemical reaction. bilkent.edu.tr

In the field of photocatalysis, computational studies on bismuth oxide (Bi₂O₃), often prepared from this compound, have investigated its activity in degrading organic pollutants like methyl orange. researchgate.net Theoretical models can correlate the physicochemical properties, such as crystal structure and particle size, with photocatalytic efficiency. For instance, studies have shown that a mixture of α-Bi₂O₃ and β-Bi₂O₃ phases can lead to higher photocatalytic activity. researchgate.net Computational analysis of the α/β-Bi₂O₃ interface reveals a staggered band alignment (type II), which promotes the spatial separation of photo-generated electron-hole pairs, a crucial step in the photocatalytic mechanism.

Furthermore, computational modeling has been applied to understand CO₂ electroreduction using catalysts composed of bismuth nanoparticles incarcerated in a thiol-laced metal-organic framework. Theoretical insights suggest that strong interactions between the bismuth nanoparticles and the sulfur-mediated organic linkers promote electron transfer, which enhances the catalytic activity and selectivity towards formate (B1220265) production. atlantis-press.com

Studies on Electron Transfer Rates in Modified Electrode Systems